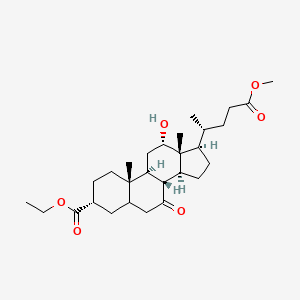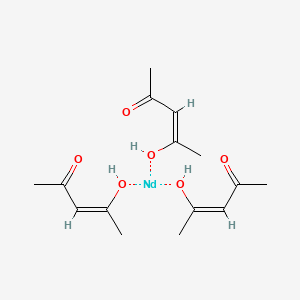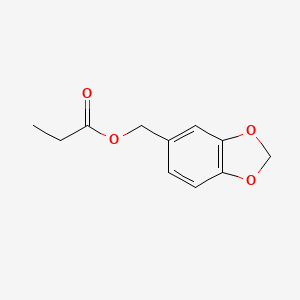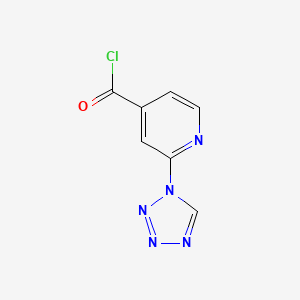
3-Chloro-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of pentene, specifically a chloroalkene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound exists in two geometric isomers, (E)-3-chloro-2-pentene and (Z)-3-chloro-2-pentene, due to the double bond between the second and third carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2-pentene can be synthesized through various methods. One common approach involves the chlorination of 2-pentene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst or under UV light to facilitate the addition of chlorine across the double bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-pentene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas (H2) in the presence of a palladium catalyst to convert this compound to 3-chloropentane.
Halogenation: Reacting with bromine (Br2) or chlorine (Cl2) to form dihalogenated products.
Major Products Formed
Hydrogenation: 3-Chloropentane
Halogenation: 3,4-Dichloropentane or 3-Bromo-2-chloropentane.
Aplicaciones Científicas De Investigación
3-Chloro-2-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-pentene involves its reactivity towards nucleophiles and electrophiles. The double bond and the chlorine atom provide sites for chemical reactions, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropentane: A chlorinated alkane with a similar structure but lacking the double bond.
3-Chloropentane: Another chlorinated alkane with the chlorine atom on the third carbon.
3-Chloro-1-pentene: A chloroalkene with the chlorine atom on the third carbon but with the double bond between the first and second carbons.
Uniqueness
3-Chloro-2-pentene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and chemical properties compared to its saturated and unsaturated analogs .
Propiedades
IUPAC Name |
3-chloropent-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKJRIDGSFPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)

![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)










